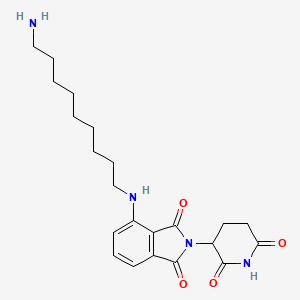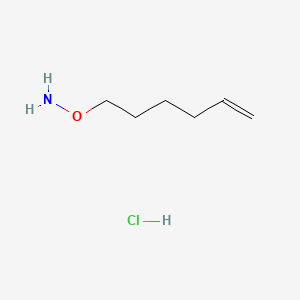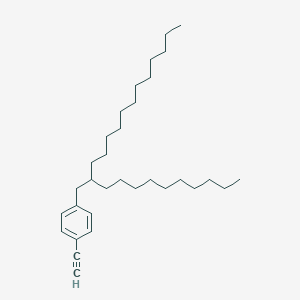
1-(2-Decyltetradecyl)-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Decyltetradecyl)-4-ethynylbenzene is an organic compound with a complex structure, characterized by a long aliphatic chain and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyltetradecyl)-4-ethynylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Decyltetradecyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents like hydrogen in the presence of a catalyst, the ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 1-(2-Decyltetradecyl)-4-ethylbenzene.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Decyltetradecyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-(2-Decyltetradecyl)-4-ethynylbenzene involves its interaction with molecular targets through its ethynyl and aliphatic chains. The ethynyl group can participate in π-π interactions with aromatic systems, while the long aliphatic chain provides hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, affecting its solubility, reactivity, and overall functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Decyltetradecyl)-4-ethylbenzene
- 1-(2-Decyltetradecyl)-4-bromobenzene
- 1-(2-Decyltetradecyl)-4-chlorobenzene
Uniqueness
1-(2-Decyltetradecyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced material synthesis .
Eigenschaften
Molekularformel |
C32H54 |
|---|---|
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
1-(2-decyltetradecyl)-4-ethynylbenzene |
InChI |
InChI=1S/C32H54/c1-4-7-9-11-13-15-16-18-20-22-24-31(23-21-19-17-14-12-10-8-5-2)29-32-27-25-30(6-3)26-28-32/h3,25-28,31H,4-5,7-24,29H2,1-2H3 |
InChI-Schlüssel |
FHWGGZYCCJFROT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


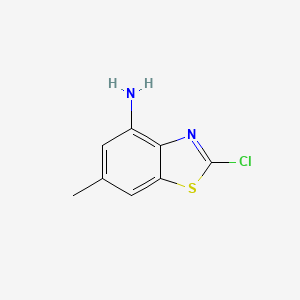
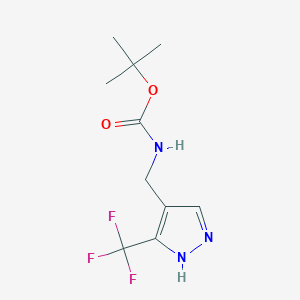
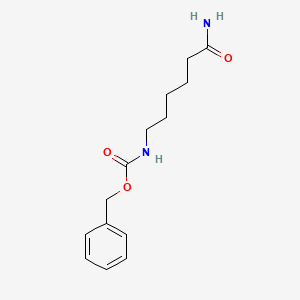
![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

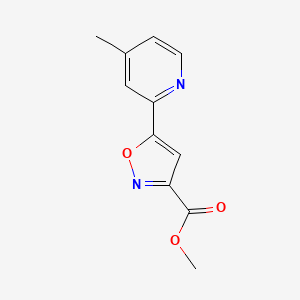
![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)




